2,2',3,3',4,4',5,5'-Octachlorobiphenyl
Overview
Description
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) with the chemical formula C₁₂H₂Cl₈ and a molecular weight of 429.768 g/mol . It is one of the 209 PCB congeners, which are synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . PCBs were widely used in industrial applications but were banned in the 1970s due to their environmental persistence and harmful health effects .
Scientific Research Applications
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl has several scientific research applications:
Mechanism of Action
Target of Action
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl primarily targets the circadian clock . The circadian clock is a biological system that regulates the timing of various physiological processes in organisms, including sleep-wake cycles, feeding, and hormone production.
Mode of Action
The 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the normal functioning of the circadian clock.
Biochemical Pathways
The biochemical pathways affected by 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl involve the CLOCK-ARNTL/BMAL1 heterodimer . This heterodimer is a key component of the circadian clock and is responsible for the transcriptional activation of PER1. By inhibiting this process, 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl disrupts the normal functioning of the circadian clock.
Result of Action
The molecular and cellular effects of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl’s action primarily involve disruption of the circadian clock. This can lead to a variety of downstream effects, including alterations in sleep-wake cycles, feeding patterns, and hormone production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl. For instance, the presence of other pollutants in the environment could potentially affect the bioavailability and toxicity of this compound. Additionally, factors such as temperature and pH could influence its stability .
Biochemical Analysis
Biochemical Properties
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound interacts with various enzymes and proteins, including ligand-activated transcriptional activators that bind to the XRE promoter region of genes they activate . These interactions lead to the expression of enzymes involved in the metabolism of xenobiotic chemicals, highlighting the compound’s role in biochemical detoxification processes.
Cellular Effects
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl has profound effects on various cell types and cellular processes. It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . The compound influences cell function by activating the expression of genes responsible for metabolizing xenobiotic chemicals, which can affect cell signaling pathways, gene expression, and cellular metabolism . Additionally, it plays a role in the development and maturation of many tissues .
Molecular Mechanism
At the molecular level, 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl exerts its effects through binding interactions with biomolecules. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates . This binding leads to the activation of phase I and II xenobiotic chemical metabolizing enzyme genes, such as CYP1A1 . The compound’s mechanism of action includes enzyme inhibition or activation and changes in gene expression, contributing to its biochemical and toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl change over time. The compound is known for its stability and persistence in the environment, which means it does not readily degrade . Long-term exposure to this compound can lead to sustained activation of xenobiotic metabolizing enzymes and prolonged effects on cellular function . In vitro and in vivo studies have shown that the compound’s stability contributes to its long-term biochemical and toxic effects.
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl vary with different dosages in animal models. At lower doses, the compound may activate detoxification pathways without causing significant toxicity . At higher doses, it can lead to toxic effects, including disruption of cellular processes and potential damage to tissues . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl is involved in metabolic pathways that include the activation of phase I and II xenobiotic chemical metabolizing enzymes . These enzymes, such as CYP1A1, play a crucial role in the metabolism and detoxification of xenobiotic chemicals . The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, contributing to its role in biochemical detoxification processes.
Transport and Distribution
Within cells and tissues, 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues . The compound’s persistence and bioaccumulation in the environment and biological systems highlight its potential for long-term effects on cellular function.
Subcellular Localization
The subcellular localization of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl affects its activity and function. The compound is known to localize in cellular membranes, where it can interact with membrane-bound enzymes and receptors . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The compound’s presence in these subcellular locations contributes to its biochemical and toxic effects.
Preparation Methods
The synthesis of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl involves the chlorination of biphenyl. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions . Industrial production methods involve the use of large-scale chlorination reactors where biphenyl is exposed to chlorine gas in the presence of a catalyst to achieve the desired level of chlorination .
Chemical Reactions Analysis
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions.
Common reagents used in these reactions include chlorine gas, sulfuryl chloride, sodium borohydride, and hydroxide ions . The major products formed from these reactions are chlorinated benzoic acids and partially dechlorinated biphenyls .
Comparison with Similar Compounds
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl is compared with other similar polychlorinated biphenyls (PCBs):
2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl (PCB 201): This compound has a different chlorine substitution pattern, affecting its chemical properties and biological effects.
2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl (PCB 195): Another similar compound with a unique chlorine arrangement, leading to distinct reactivity and toxicity profiles.
These comparisons highlight the uniqueness of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl in terms of its specific chlorine substitution pattern and its resulting chemical and biological properties.
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMRKGRREZAYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074139 | |
Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35694-08-7 | |
Record name | PCB 194 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35694-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,3',4,4',5,5'-OCTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UJN9A379B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,2',3,3',4,4',5,5'-Octachlorobiphenyl relate to its persistence in the environment?
A1: this compound, also known as PCB 194, possesses a structure typical of polychlorinated biphenyls (PCBs). It consists of two benzene rings joined by a single carbon-carbon bond, with eight chlorine atoms substituting hydrogen atoms on the rings. The high degree of chlorination contributes to its persistence by increasing its chemical stability and resistance to degradation processes in the environment.
Q2: How do age groups differ in their exposure levels to this compound compared to the newer class of flame retardants like PBDEs?
A2: Research suggests a contrasting trend between this compound and polybrominated diphenyl ethers (PBDEs) in terms of age-related exposure. While traditional persistent organic pollutants like this compound show higher concentrations in older individuals [], indicating historical exposure and bioaccumulation, PBDE levels appear elevated in younger age groups, particularly children []. This suggests a shift in exposure patterns with newer flame retardants potentially posing greater risks to younger populations.
Q3: Can you explain the concept of retention indexes in gas chromatography and their relevance to analyzing compounds like this compound?
A3: Retention indexes in gas chromatography provide a standardized measure of a compound's retention time relative to a series of known standards. This is particularly useful for complex mixtures like environmental samples where numerous compounds may be present. The first paper [] describes a method for determining retention indexes specifically for polychlorinated biphenyls (PCBs), including this compound, using a defined set of PCB congeners as internal standards. This allows for more accurate identification and quantification of individual PCBs in complex matrices. The study highlights the impact of factors like column type and temperature programming on retention indexes, emphasizing the need for standardized methods for reliable analysis.
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